Product packaging for (4Z)-hexadecenoic acid(Cat. No.:)

(4Z)-hexadecenoic acid

Cat. No.: B1264627
M. Wt: 254.41 g/mol
InChI Key: OXGMPGKZDZPDIF-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4Z)-Hexadecenoic acid, a monounsaturated fatty acid with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol, is a valuable reagent for lipidomics and biochemical research. This compound, also known by its lipid number C16:1, features a cis double bond at the fourth carbon, a structural characteristic that defines its properties and research applications. In research settings, hexadecenoic acid positional isomers are pivotal for studying cell membrane biophysics, as the specific position of the double bond influences membrane fluidity and dynamic properties . Studies on related isomers, such as sapienic acid (6cis-16:1), have demonstrated that these fatty acids are metabolized and incorporated into membrane phospholipids and triglycerides, affecting crucial cellular processes . Furthermore, research indicates that supplementing cells with certain hexadecenoic isomers can lead to the de novo synthesis of other unsaturated fatty acids and a remodeling of the cellular lipidome, which is of particular interest in metabolic and cancer research . The investigation of such positional isomers provides deeper insights into the role of fatty acid metabolism in health and disease, making this compound a critical tool for advancing lipid science. This product is supplied neat with a documented Certificate of Analysis and is intended for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B1264627 (4Z)-hexadecenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(Z)-hexadec-4-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-13H,2-11,14-15H2,1H3,(H,17,18)/b13-12-

InChI Key

OXGMPGKZDZPDIF-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CCC(=O)O

Canonical SMILES

CCCCCCCCCCCC=CCCC(=O)O

Origin of Product

United States

Isomeric Diversity and Positional Isomerism of Hexadecenoic Acids

Classification and Structural Features of Hexadecenoic Acid Isomers

The classification of hexadecenoic acid isomers is primarily based on the position of the double bond along the carbon chain. This structural variation is a direct result of the specific enzymes that catalyze their synthesis or the metabolic pathways from which they are derived.

Characterization of Delta-9 Desaturase-Derived Isomers (e.g., Palmitoleic Acid, (9Z)-Hexadecenoic Acid)

Palmitoleic acid, or (9Z)-hexadecenoic acid (16:1n-7), is one of the most common hexadecenoic acid isomers in humans. nih.gov It is synthesized in the endoplasmic reticulum from the saturated fatty acid, palmitic acid (16:0). frontiersin.orgresearchgate.net This conversion is a rate-limiting step catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD-1), also known as delta-9 desaturase. wikipedia.orgresearchgate.net This enzyme introduces a cis double bond between the 9th and 10th carbon atoms (counting from the carboxyl end). wikipedia.orgresearchgate.net Palmitoleic acid is a major component of membrane phospholipids (B1166683) and cholesterol esters and can be elongated to form cis-vaccenic acid (18:1n-7). mdpi.com The ratio of palmitoleic acid to palmitic acid is often used to calculate the delta-9 desaturase index, a marker that has been studied in relation to various metabolic conditions. nih.govplos.org

Characterization of Delta-6 Desaturase-Derived Isomers (e.g., Sapienic Acid, (6Z)-Hexadecenoic Acid)

Sapienic acid, or (6Z)-hexadecenoic acid (16:1n-10), is a positional isomer of palmitoleic acid. nih.govbalsinde.org It is synthesized from palmitic acid through the action of the delta-6 desaturase enzyme (D6D), which is encoded by the FADS2 gene. balsinde.orgmdpi.com This enzyme creates a double bond between the 6th and 7th carbons. nih.govplos.org While delta-6 desaturase is more commonly known for its role in polyunsaturated fatty acid (PUFA) synthesis, it can act on palmitic acid, particularly under conditions of low PUFA intake. researchgate.net Traditionally known as a primary fatty acid in human sebum, hair, and nails, sapienic acid has also been identified in other cells and tissues, including red blood cells. mdpi.combalsinde.orgwikipedia.org

Characterization of Beta-Oxidation-Derived Isomers (e.g., Hypogeic Acid, (7Z)-Hexadecenoic Acid)

Hypogeic acid, or (7Z)-hexadecenoic acid (16:1n-9), is another positional isomer within the hexadecenoic acid family. mdpi.combalsinde.org Unlike palmitoleic and sapienic acids, which are synthesized from palmitic acid, hypogeic acid is a product of the partial beta-oxidation of a longer monounsaturated fatty acid, oleic acid (18:1n-9). researchgate.netnih.gov Beta-oxidation is a catabolic process that breaks down fatty acid molecules in the mitochondria. wikipedia.org The incomplete breakdown of oleic acid results in the removal of two carbons, yielding hypogeic acid. mdpi.combalsinde.org This isomer has been identified in the neutral lipid fraction of foamy monocytes and various other cells of human and murine origin. mdpi.combalsinde.org

Exploration of Less Common Isomers (e.g., (4Z)-Hexadecenoic Acid)

This compound (16:1n-12) is a less common and less studied isomer of hexadecenoic acid, characterized by a cis-double bond at the C-4 position. nih.govebi.ac.uk Its biosynthesis involves a distinct enzymatic pathway. In certain plant species, such as coriander (Coriandrum sativum), the initial step in the formation of their unique monoenoic fatty acids is the desaturation of palmitoyl-ACP (acyl carrier protein) at the delta(4) position. nih.gov This reaction is catalyzed by a specific delta(4)-acyl-ACP desaturase, producing this compound (16:1Δ4). nih.gov Research indicates that specific isoforms of acyl carrier protein are involved in this process, suggesting a specialized pathway for the production of these unusual fatty acids in plants. nih.gov While its presence is documented, this compound is not as widely distributed or characterized in mammalian systems as its other isomers.

Table 1: Comparison of Hexadecenoic Acid Isomers

Common NameSystematic NameLipid NumberBiosynthesis PathwayPrecursor Molecule
Palmitoleic Acid(9Z)-Hexadecenoic acid16:1n-7Delta-9 DesaturationPalmitic Acid
Sapienic Acid(6Z)-Hexadecenoic acid16:1n-10Delta-6 DesaturationPalmitic Acid
Hypogeic Acid(7Z)-Hexadecenoic acid16:1n-9Beta-OxidationOleic Acid
-This compound16:1n-12Delta-4 DesaturationPalmitoyl-ACP

Methodological Approaches for Positional Isomer Differentiation

Differentiating between positional isomers of hexadecenoic acid presents an analytical challenge because they have identical molecular weights. researchgate.net Standard mass spectrometry alone cannot easily distinguish them. Therefore, specialized analytical techniques are required for their unambiguous identification and quantification.

A robust and widely used method involves gas chromatography coupled with mass spectrometry (GC-MS). nih.govnih.gov To pinpoint the exact location of the double bond, fatty acids are first converted into their fatty acid methyl ester (FAME) derivatives. These FAMEs are then subjected to a further chemical derivatization reaction, commonly with dimethyl disulfide (DMDS). mdpi.comifremer.fr The DMDS adds across the double bond, and when the resulting adduct is fragmented in the mass spectrometer, it breaks at a predictable location relative to the original double bond, generating specific ions that reveal its position. ifremer.fr

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS/MS) is another powerful technique. sciex.comsciex.com While liquid chromatography can sometimes partially resolve isomers, advanced fragmentation methods are often necessary. sciex.com Novel fragmentation techniques like electron activated dissociation (EAD) can cleave carbon-carbon bonds, allowing for precise localization of double bonds on a chromatographic timescale. sciex.com These sophisticated analytical protocols are essential for correctly identifying specific isomers like sapienic, palmitoleic, and hypogeic acids in complex biological samples, which is critical for the accurate interpretation of lipidomic profiles. nih.govnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Fatty Acid Synthesis Leading to C16:0 Precursors

The journey to any hexadecenoic acid isomer begins with the de novo synthesis of its saturated 16-carbon precursor, palmitic acid (C16:0). This fundamental process, known as de novo lipogenesis, occurs in the cytoplasm of animal cells and the plastids of plant cells. oup.commdpi.com

The primary building block for this pathway is acetyl-CoA, which is largely generated within the mitochondria from pyruvate (B1213749) oxidation. nih.gov Since the mitochondrial membrane is impermeable to acetyl-CoA, it is transported to the cytoplasm via the citrate (B86180) shuttle. oup.com Once in the cytoplasm, the process unfolds in three main stages:

Formation of Malonyl-CoA: The first committed step is the carboxylation of acetyl-CoA to form malonyl-CoA. This irreversible reaction is catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC) and requires ATP and biotin (B1667282) as a cofactor. nih.gov

Reactions of the Fatty Acid Synthase (FAS) Complex: The core of the synthesis is carried out by a large, multifunctional enzyme complex called Fatty Acid Synthase (FAS). nih.gov In this system, the intermediates are covalently linked to an Acyl Carrier Protein (ACP). researchgate.net

Elongation Cycle: The synthesis proceeds through a repeating four-step cycle (condensation, reduction, dehydration, and reduction) that adds two-carbon units from malonyl-CoA to the growing acyl chain. The cycle begins with one molecule of acetyl-CoA and seven molecules of malonyl-CoA. After seven complete cycles, the final product, a 16-carbon saturated fatty acid chain attached to ACP (palmitoyl-ACP), is released. oup.com In most cases, a thioesterase then cleaves the acyl chain from ACP to yield free palmitic acid or its CoA ester, palmitoyl-CoA.

Desaturase Enzyme Systems in Hexadecenoic Acid Biogenesis

The introduction of a double bond into the saturated palmitic acid chain is the critical step that defines the specific hexadecenoic acid isomer. This is accomplished by a class of enzymes known as fatty acid desaturases. The location and stereochemistry of the double bond are determined by the specific desaturase enzyme involved.

The synthesis of (4Z)-hexadecenoic acid is a less common pathway, primarily documented in certain plant species. It relies on a specific type of desaturase that is distinct from the more widespread enzymes that create other isomers like palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1).

The key enzyme responsible for the synthesis of this compound is Δ4-palmitoyl-acyl carrier protein (ACP) desaturase . expasy.orgnih.gov This soluble enzyme, found in the plastids of plants such as coriander (Coriandrum sativum) and ivy (Hedera helix), introduces a double bond at the Δ4 position of palmitoyl-ACP. expasy.orgmdpi.com The resulting product, (4Z)-hexadecenoyl-ACP, can then be elongated to form petroselinic acid (6Z-18:1), another unusual fatty acid. ocl-journal.org Studies have shown that specific ACP isoforms within these plants can enhance the activity of the Δ4-desaturase, indicating a specialized system for producing these unique fatty acids. nih.gov

In contrast, other well-known desaturases produce different isomers of hexadecenoic acid:

EnzymeSubstrateProductDouble Bond PositionOrganism Type
Δ4-Palmitoyl-ACP Desaturase Palmitoyl-ACP(4Z)-Hexadecenoyl-ACPΔ4Plants (e.g., Coriander)
Stearoyl-CoA Desaturase (SCD/Δ9-Desaturase) Palmitoyl-CoAPalmitoleoyl-CoA (9Z-16:1)Δ9Animals, Fungi, Plants
Fatty Acid Desaturase 2 (FADS2/Δ6-Desaturase) Palmitoyl-CoASapienoyl-CoA (6Z-16:1)Δ6Humans, Animals

This table summarizes the primary desaturase enzymes involved in producing C16:1 fatty acid isomers from a palmitic acid precursor.

Stearoyl-CoA Desaturase (SCD), also known as Δ9-desaturase, is a crucial enzyme in lipid metabolism across many organisms, from yeast to humans. uniprot.orgresearchgate.net It is an integral membrane protein of the endoplasmic reticulum that catalyzes the introduction of a cis-double bond at the Δ9 position of fatty acyl-CoAs. mdpi.comwjgnet.com Its preferred substrates are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which it converts to palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively. researchgate.netmdpi.com Therefore, SCD is responsible for producing the palmitoleic acid isomer, not this compound. The activity of SCD is tightly regulated by various factors, including diet, hormones, and transcription factors like SREBP-1c, which highlights its central role in managing the balance between saturated and monounsaturated fatty acids. mdpi.com

Fatty Acid Desaturase 2 (FADS2) is a multifunctional enzyme best known for its role as a Δ6-desaturase in the biosynthesis of polyunsaturated fatty acids (PUFAs) like arachidonic acid and eicosapentaenoic acid. ocl-journal.orgocl-journal.org However, FADS2 also exhibits activity towards saturated fatty acids. Research has demonstrated that FADS2 can desaturate palmitic acid (16:0) at the Δ6 position to produce sapienic acid (6Z-16:1 or 16:1n-10). plos.orgnih.gov This activity is particularly notable in human sebaceous glands, where sapienic acid is a major component of sebum. researchgate.net Studies have shown that palmitic acid competes with PUFA precursors for access to the FADS2 enzyme, indicating a complex interplay in fatty acid metabolism. nih.govresearchgate.net Importantly, like SCD, FADS2 does not produce the (4Z) isomer.

Fatty acid desaturases are broadly classified into two unrelated groups: soluble desaturases and membrane-bound desaturases. researchgate.netebi.ac.uk

Soluble Desaturases: This group includes the plant stearoyl-ACP desaturases and the specialized Δ4-palmitoyl-ACP desaturase. These enzymes are found in the plastids of plant cells and act on acyl-ACP substrates. mdpi.com

Membrane-Bound Desaturases: This larger family includes enzymes like SCD and FADS, which are integrated into the endoplasmic reticulum membrane in eukaryotes. researchgate.net They typically use acyl-CoA substrates.

Despite their different locations and substrates, most desaturases, including both soluble and membrane-bound types, share highly conserved histidine-rich motifs that are essential for coordinating the di-iron center of the active site. researchgate.netnih.gov This suggests a common catalytic mechanism involving dioxygen and electron donors like ferredoxin (for soluble desaturases) or cytochrome b5 (for membrane-bound desaturases). mdpi.commdpi.com The evolution of this enzyme family has been marked by gene duplication and functional diversification, allowing different organisms to produce a wide array of fatty acids tailored to specific physiological needs, from maintaining membrane fluidity to producing signaling molecules and pheromones. oup.comnih.gov

Beta-Oxidation Pathways in Hexadecenoic Acid Isomer Formation

While de novo synthesis and desaturation are primary routes, fatty acid catabolism through beta-oxidation can also contribute to the pool of monounsaturated fatty acid isomers. Beta-oxidation is the process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA. In some instances, the partial oxidation of a longer-chain unsaturated fatty acid can yield a shorter-chain one. For example, it has been shown that the (7Z)-hexadecenoic acid isomer (7-16:1) can be formed through one cycle of beta-oxidation from oleic acid (9Z-18:1). plos.orgresearchgate.netnih.gov There is currently no direct evidence to suggest that this compound is a product of beta-oxidation from a longer-chain precursor.

Enzymatic Reactions Beyond Desaturation and Beta-Oxidation (e.g., Cytochrome P450-mediated Hydroxylation)

Once formed, fatty acids can be further modified by other enzyme systems. Cytochrome P450 (CYP) monooxygenases are a versatile family of enzymes known for their ability to hydroxylate a wide range of substrates, including fatty acids. nih.gov Enzymes from the CYP4 family, for instance, catalyze the ω- and (ω-1)-hydroxylation of fatty acids like palmitic acid. lipidmaps.orgdrugbank.com This process introduces a hydroxyl group at or near the terminal methyl end of the fatty acid chain. nih.gov While this reaction is a key modification pathway for saturated fatty acids, leading to products like 16-hydroxypalmitic acid, specific studies detailing the hydroxylation of this compound by CYP enzymes are limited. lipidmaps.orgnih.govresearchgate.net

Subcellular Compartmentalization of Hexadecenoic Acid Biosynthesis

The biosynthesis of this compound, also known as sapienic acid, is a fascinating process characterized by its specific enzymatic pathways and its distribution across multiple subcellular compartments. The synthesis of this unique fatty acid, which is the most abundant monounsaturated fatty acid in human sebum, involves the coordinated action of enzymes located in different parts of the cell, primarily the endoplasmic reticulum and the mitochondria. researchgate.netmdpi.com

The direct precursor for this compound is palmitic acid (16:0). mdpi.comresearchgate.net The key enzymatic step is the introduction of a double bond at the delta-6 position of palmitic acid. This desaturation reaction is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase. researchgate.netmdpi.com

Research has revealed that the subcellular localization of this crucial biosynthetic step is not confined to a single organelle. FADS2-mediated desaturation of palmitic acid to form this compound occurs in both the endoplasmic reticulum and the mitochondria. mdpi.comresearchgate.net The endoplasmic reticulum is a well-established site for the synthesis and modification of lipids, housing a variety of desaturase enzymes. nih.gov Acyl-CoA desaturases are integral membrane proteins typically found in the endoplasmic reticulum membranes of animal cells. nih.gov

The localization of FADS2 activity to the mitochondria as well is a significant finding, highlighting the metabolic versatility of this organelle beyond its primary role in energy production. mdpi.com While the bulk of de novo fatty acid synthesis in animal cells occurs in the cytosol, the subsequent modifications, such as desaturation, are compartmentalized. The presence of FADS2 in both the endoplasmic reticulum and mitochondria suggests complex regulation and potential for distinct pools of this compound to be synthesized and utilized for different cellular functions. mdpi.comresearchgate.net

This dual compartmentalization is particularly relevant in specialized cells called sebocytes, which are the primary producers of sebum in the sebaceous glands. nih.govoup.com In these cells, which are dedicated to lipid synthesis, organelles such as the endoplasmic reticulum and mitochondria are prominent. nih.gov Localization studies have confirmed high expression of FADS2 in differentiated sebocytes, the mature cells responsible for synthesizing the lipid-rich sebum. researchgate.netqima-lifesciences.com The partitioning of this compound synthesis between the endoplasmic reticulum and mitochondria may allow for efficient channeling of this fatty acid into the various complex lipids that constitute sebum, such as triglycerides and wax esters. mdpi.com

Table 1: Key Enzymes and Their Subcellular Locations in this compound Biosynthesis

Enzyme Subcellular Location(s) Substrate Product

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound Sapienic acid, 16:1n-10
Palmitic acid 16:0
Fatty Acid Desaturase 2 FADS2, Δ6-desaturase
Triglycerides -

Due to a lack of specific scientific research on the metabolic transformations of this compound, it is not possible to generate a detailed article that strictly adheres to the provided outline. The available scientific literature primarily focuses on the metabolic pathways of other C16:1 isomers, such as palmitoleic acid (9Z-hexadecenoic acid) and sapienic acid (6Z-hexadecenoic acid).

Information regarding the elongation, desaturation, and incorporation into complex lipids is well-documented for these other isomers. For instance, palmitoleic acid is known to be elongated to cis-vaccenic acid (11Z-octadecenoic acid). researchgate.net Similarly, sapienic acid can be elongated and further desaturated in de novo synthesis of polyunsaturated fatty acids. researchgate.netmdpi.comnih.gov However, applying these specific metabolic fates to this compound would be speculative and scientifically inaccurate without direct research on this particular compound.

Therefore, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, this article cannot be generated at this time. Further research is required to elucidate the specific metabolic transformations and interconversions of this compound.

Metabolic Transformations and Interconversions of Hexadecenoic Acids

Partitioning of Palmitic Acid into Distinct Hexadecenoic Acid Pathways as a Metabolic Switch

Palmitic acid (16:0), the most common saturated fatty acid in the human body, stands at a critical metabolic crossroads, serving as the primary precursor for the synthesis of various fatty acids. nih.govmdpi.com Its fate is largely determined by the enzymatic activity of desaturases, which introduce a double bond into the fatty acid chain, converting it into a monounsaturated fatty acid (MUFA). mdpi.com The allocation of palmitic acid into different desaturation pathways is a highly regulated process that functions as a metabolic switch, influencing cellular processes and signaling. nih.govmdpi.com This partitioning primarily involves two key enzymes: Stearoyl-CoA desaturase-1 (SCD-1) and Fatty Acid Desaturase 2 (FADS2), leading to the formation of distinct hexadecenoic acid isomers. nih.govresearchgate.net

The two principal pathways originating from palmitic acid are:

The Δ9-Desaturase Pathway : Catalyzed by SCD-1, this pathway introduces a double bond at the ninth carbon atom of palmitic acid, producing palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7). nih.govwikipedia.org This reaction primarily occurs in the endoplasmic reticulum of the liver and adipose tissue. mdpi.comresearchgate.net Palmitoleic acid has been identified as a lipokine, a lipid hormone that can regulate metabolic processes, such as enhancing muscle insulin (B600854) sensitivity. nih.govmetabolon.com

The Δ6-Desaturase Pathway : Catalyzed by FADS2, this pathway desaturates palmitic acid at the sixth carbon atom, resulting in the synthesis of sapienic acid (cis-6-hexadecenoic acid, 16:1n-10). nih.govresearchgate.net While FADS2 is well-known for its role in the metabolism of essential polyunsaturated fatty acids (PUFAs), it can also act on palmitic acid. mdpi.comnih.gov This pathway is particularly prominent in human sebaceous glands, where sapienic acid is the most abundant unsaturated fatty acid. nih.gov

The concept of a "metabolic switch" arises from the competition between SCD-1 and FADS2 for their common substrate, palmitic acid. nih.gov The direction of palmitic acid flux towards either palmitoleic acid or sapienic acid synthesis is influenced by several factors, including the relative expression and activity of these enzymes and the availability of other competing substrates. nih.govnih.gov

For instance, FADS2 has a higher affinity for essential PUFAs like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) than for palmitic acid. nih.gov Therefore, when dietary intake of these PUFAs is high, FADS2 is primarily engaged in their metabolism, and the synthesis of sapienic acid from palmitic acid is reduced. Conversely, under conditions of low PUFA availability or high levels of de novo lipogenesis (which increases the pool of palmitic acid), FADS2 can increasingly metabolize palmitic acid to sapienic acid. mdpi.comnih.gov This competition is significant, as an excess of palmitic acid can suppress the synthesis of highly unsaturated fatty acids derived from essential PUFAs. nih.gov

The balance between these pathways is crucial, as the resulting hexadecenoic acid isomers can have different biological roles and downstream metabolites. mdpi.comnih.gov The partitioning of palmitic acid between the Δ9 and Δ6 desaturase pathways is now considered a key metabolic control point in both health and disease. nih.govmdpi.comnih.gov

Interactive Data Tables

Table 1: Key Enzymes in the Desaturation of Palmitic Acid

This table summarizes the primary enzymatic pathways for the conversion of palmitic acid into its major hexadecenoic acid isomers.

EnzymeSubstrateProductDouble Bond PositionCommon Name of ProductCellular Location
Stearoyl-CoA desaturase-1 (SCD-1) Palmitic acid (16:0)cis-9-Hexadecenoic acid (16:1n-7)Δ9Palmitoleic acidEndoplasmic Reticulum mdpi.comresearchgate.net
Fatty Acid Desaturase 2 (FADS2) Palmitic acid (16:0)cis-6-Hexadecenoic acid (16:1n-10)Δ6Sapienic acidEndoplasmic Reticulum, Mitochondria mdpi.comresearchgate.net

Table 2: Substrate Competition for the FADS2 Enzyme

This table illustrates how the availability of different fatty acids influences the activity of the FADS2 enzyme, highlighting the metabolic partitioning of palmitic acid.

FADS2 SubstrateRelative Affinity for FADS2Metabolic PathwayConditions Favoring this PathwayOutcome of Increased Pathway Activity
Linoleic acid (18:2n-6) HighEssential PUFA SynthesisHigh dietary intake of n-6 PUFAsIncreased synthesis of arachidonic acid and other n-6 HUFAs.
α-Linolenic acid (18:3n-3) HighEssential PUFA SynthesisHigh dietary intake of n-3 PUFAsIncreased synthesis of EPA, DHA, and other n-3 HUFAs.
Palmitic acid (16:0) LowerSapienic Acid SynthesisLow dietary PUFA intake; high de novo lipogenesis mdpi.comnih.govIncreased production of sapienic acid (16:1n-10). nih.gov

Biological Roles and Functions in Cellular and Organismal Systems

Modulation of Cellular Membrane Biophysical Properties

The unique structural configuration of (4Z)-hexadecenoic acid, with a cis double bond at the fourth carbon position, suggests a significant role in modulating the biophysical characteristics of cellular membranes.

The introduction of a cis double bond in a fatty acid acyl chain creates a kink, which disrupts the tight packing of phospholipids (B1166683) in the cell membrane. This disruption increases the space between phospholipid molecules, thereby enhancing membrane fluidity. While direct studies on this compound are limited, research on other hexadecenoic acid isomers provides valuable insights. For instance, sapienic acid (6cis-16:1) has been shown to increase the distribution of fluid regions in the membranes of Caco-2 cells. nih.govresearchgate.net This effect is attributed to the bent molecular shape imparted by the cis double bond, which contributes to the fluidity and permeability of the membrane bilayer. researchgate.net It is therefore highly probable that this compound exerts a similar influence, with the position of the double bond at the C4 position potentially inducing a more pronounced kink closer to the glycerol (B35011) backbone of the phospholipid, which could have distinct effects on membrane dynamics compared to its other isomers. The increased fluidity resulting from the incorporation of such unsaturated fatty acids can, in turn, affect membrane permeability. nih.gov

The fluidity and composition of the lipid bilayer are critical for the proper functioning of integral and peripheral membrane proteins. Fatty acids are recognized as key regulators of these properties, thereby influencing protein activity and signal propagation. nih.govlaminarpharma.com The incorporation of unsaturated fatty acids like this compound can alter the lipid microenvironment surrounding membrane proteins, which can modulate their conformational state and, consequently, their function. For example, changes in membrane fluidity have been shown to affect the activity of membrane-bound enzymes and transport proteins. nih.gov While direct evidence for the impact of this compound on specific membrane proteins is yet to be established, studies on its isomer, sapienic acid, suggest a role in influencing protein signaling in breast cancer cell lines through changes in membrane composition and properties. nih.gov This suggests that this compound could similarly play a role in modulating the function of various membrane-associated proteins, a hypothesis that warrants further investigation.

Lipid Signaling Pathways and Receptor Activation

Beyond its structural role in membranes, this compound and its isomers are emerging as important signaling molecules, capable of activating specific cellular pathways and receptors.

The concept of "lipokines" refers to fatty acids that act as hormone-like signaling molecules, regulating metabolic processes in distant tissues. Palmitoleic acid (9Z-hexadecenoic acid) is a well-established lipokine, known to stimulate muscle insulin (B600854) action and suppress lipogenesis in the liver. nih.govplos.org While the lipokine-like activities of this compound have not been directly investigated, the established signaling role of its isomer highlights the potential for other hexadecenoic acids to possess similar functions. The structural differences, specifically the double bond position, could confer unique signaling properties to this compound, potentially targeting different receptors or pathways than palmitoleic acid.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Intriguing research has demonstrated that 10(Z)-hexadecenoic acid, an isomer of this compound, is a potent activator of PPARα. nih.govmdpi.com In macrophage cell models, 10(Z)-hexadecenoic acid was found to upregulate genes associated with the PPARα signaling pathway, leading to anti-inflammatory effects. nih.govmdpi.com This activation was specific to PPARα, with no effect observed on PPARγ or PPARδ. nih.govmdpi.com These findings strongly suggest that hexadecenoic acid isomers can act as selective PPAR modulators. Although direct studies on this compound are pending, it is plausible that it could also interact with PPARs, potentially with a different selectivity and affinity profile compared to the 10(Z) isomer.

Table 1: Effect of 10(Z)-Hexadecenoic Acid on PPAR Signaling

CompoundTarget ReceptorEffectReference
10(Z)-Hexadecenoic AcidPPARαActivation nih.govmdpi.com
10(Z)-Hexadecenoic AcidPPARγNo effect nih.govmdpi.com
10(Z)-Hexadecenoic AcidPPARδNo effect nih.govmdpi.com

Phospholipase A2 (PLA2) enzymes are critical for the release of fatty acids from the sn-2 position of membrane phospholipids, a key step in the generation of lipid signaling molecules. Research has shown that various hexadecenoic acid isomers are selectively released from macrophages upon inflammatory stimulation by the action of calcium-independent group VIA phospholipase A2 (iPLA2β). nih.govresearchgate.netbalsinde.org This enzyme has been shown to mobilize palmitoleic acid (16:1n-7), hypogeic acid (16:1n-9), and sapienic acid (16:1n-10). balsinde.org The release of these fatty acids is a regulated process, suggesting their involvement in subsequent signaling events. nih.govresearchgate.netbalsinde.org Given that this compound is a structural isomer of these fatty acids, it is highly probable that it is also a substrate for iPLA2β. The release of this compound from membrane phospholipids could initiate specific downstream signaling pathways, a possibility that opens up new avenues for research into its biological functions.

Table 2: Interaction of Hexadecenoic Acid Isomers with Phospholipase A2

Fatty Acid IsomerReleasing EnzymeCellular ContextReference
Palmitoleic acid (9Z-16:1)iPLA2βActivated Macrophages nih.govbalsinde.org
Hypogeic acid (7Z-16:1)iPLA2βActivated Macrophages balsinde.org
Sapienic acid (6Z-16:1)iPLA2βActivated Macrophages balsinde.org

Involvement in Cellular Arachidonic Acid Mobilization

The mobilization of arachidonic acid from membrane phospholipids is a critical step in the generation of eicosanoids, a group of signaling molecules involved in inflammation and other physiological processes. This release is primarily catalyzed by phospholipase A2 (PLA2) enzymes. Research into the effects of various fatty acids on this process has shown that hexadecenoic acid isomers can influence the activation of cytosolic phospholipase A2 (cPLA2), a key enzyme in arachidonic acid release.

Studies on colon cancer cells have demonstrated that treatment with certain hexadecenoic acid isomers leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK). mdpi.com The activated p38 MAPK, in turn, can phosphorylate and activate cPLA2, which is a central regulator of stimulus-coupled cellular arachidonic acid mobilization. mdpi.com This enzyme exhibits a notable selectivity for phospholipids that contain arachidonic acid. mdpi.com While these studies have often focused on more common isomers like palmitoleic acid (9Z-hexadecenoic acid) and sapienic acid (6Z-hexadecenoic acid), the general mechanism suggests a potential role for other isomers, including this compound, in modulating this pathway. mdpi.com

Further research has highlighted the differential roles of various phospholipase A2 enzymes in the mobilization of fatty acids. For instance, in mouse peritoneal macrophages, the release of hexadecenoic acids under inflammatory conditions is selectively mediated by the calcium-independent group VIA phospholipase A2 (iPLA2-VIA), as opposed to the cPLA2α that is primarily responsible for arachidonic acid release. nih.govbalsinde.org This suggests that different isomers of hexadecenoic acid may be mobilized through distinct enzymatic pathways, leading to varied downstream signaling events. balsinde.org

Cellular Processes Affected by Hexadecenoic Acids

Hexadecenoic acids are implicated in a range of fundamental cellular processes, including the regulation of cell fate through differentiation and apoptosis, as well as cellular maintenance via autophagy.

Research on Cell Differentiation and Apoptosis Modulation

The influence of hexadecenoic acids on cell differentiation and apoptosis is an area of active investigation, particularly in the context of cancer biology. The p38 MAPK pathway, which can be activated by hexadecenoic acids, is known to be involved in both cell differentiation and apoptosis. mdpi.com

Research on Caco-2 colon cancer cells has shown that treatment with hexadecenoic acid isomers can induce apoptosis. mdpi.com The process of apoptosis was confirmed by Annexin V/Propidium Iodide staining and the activation of caspases 3 and 7. mdpi.com For instance, hexadecanoic acid, the saturated counterpart, has been shown to induce apoptosis in HT-29 colon cancer cells, with effects including the generation of reactive oxygen species (ROS) and cell cycle arrest in the G0/G1 phase. researchgate.net While direct studies on this compound are limited, the findings for other C16 fatty acids suggest that it may also possess apoptosis-modulating properties. For example, extracts containing hexadecanoic acid have been reported to induce apoptosis in various cancer cell lines. researchgate.netiomcworld.com

Autophagy Regulation Studies

Autophagy is a cellular process of self-degradation that is crucial for maintaining cellular homeostasis and responding to stress. Both saturated and unsaturated fatty acids have been shown to induce autophagy, although through different molecular mechanisms. nih.gov

Studies have demonstrated that palmitate, a saturated 16-carbon fatty acid, induces autophagy through a pathway dependent on AMPK, PKR, and JNK1, involving the activation of the BECN1/PIK3C3 lipid kinase complex. nih.gov In contrast, the unsaturated fatty acid oleate (B1233923) triggers autophagy via a mechanism that requires an intact Golgi apparatus. nih.gov Furthermore, a hexadecanoic acid-enriched extract from the seaweed Halymenia durvillei was found to induce both apoptosis and autophagic cell death in human triple-negative breast cancer cells. researchgate.net This was associated with the upregulation of endoplasmic reticulum (ER) stress. researchgate.net These findings suggest that this compound, as an unsaturated C16 fatty acid, could potentially regulate autophagy, although the specific pathways it might engage remain to be elucidated.

Anti-Inflammatory Mechanisms in Cellular Models (e.g., Macrophage Polarization)

Positional isomers of hexadecenoic acid are recognized for their anti-inflammatory properties. nih.gov The anti-inflammatory effects of these fatty acids are often studied in the context of macrophage activation and polarization, a key process in the inflammatory response.

Research has shown that certain hexadecenoic acid isomers can suppress the production of pro-inflammatory cytokines in macrophages. For example, 10(Z)-hexadecenoic acid, a lipid isolated from the soil bacterium Mycobacterium vaccae, has been demonstrated to decrease the secretion of IL-6 in lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages. nih.gov This effect was linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression. nih.gov

Furthermore, studies on other isomers like hypogeic acid (cis-7-hexadecenoic acid) have revealed potent anti-inflammatory activity, in some cases comparable to that of omega-3 fatty acids. csic.es In cellular models, pre-treatment with phytol, a component found in some plant extracts alongside hexadecenoic acid, has been shown to prevent the polarization of macrophages from an anti-inflammatory M2 phenotype to a pro-inflammatory M1 phenotype. researchgate.net This was associated with the downregulation of pro-inflammatory markers such as iNOS, COX-2, IL-6, and IL-1β, and the upregulation of M2 markers like CD206 and CD163. researchgate.net While direct evidence for this compound is not abundant, the established anti-inflammatory actions of its isomers suggest its potential to modulate macrophage function and inflammatory pathways.

Antimicrobial and Antibiofilm Activities in Microbial Systems

Fatty acids are known to possess antimicrobial properties, and hexadecenoic acid and its derivatives have been investigated for their activity against various pathogens.

Research has demonstrated the antimicrobial potential of derivatives of hexadecenoic acid. For instance, (Z)-2-methoxy-5-hexadecenoic acid and (Z)-2-methoxy-6-hexadecenoic acid exhibited antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus faecalis. acs.org Additionally, hexadecanoic acid methyl ester, a derivative of the saturated C16 fatty acid, has shown inhibitory activity against multidrug-resistant bacteria. nih.govfrontiersin.org Extracts from the Sydney rock oyster, Saccostrea glomerata, containing hexadecanoic acid and other fatty acids, have also been found to have potent antimicrobial activities. d-nb.info

The mechanism of action of these fatty acids is often attributed to their ability to disrupt the bacterial cell membrane. frontiersin.org While specific studies on the antimicrobial and antibiofilm activities of this compound are not widely available, the findings for its close structural relatives provide a strong indication of its potential in this area.

Roles in Plant Development and Stress Responses (e.g., Jasmonate Biosynthesis)

In plants, fatty acid-derived signaling molecules known as jasmonates play crucial roles in regulating development, growth, and responses to biotic and abiotic stress. biorxiv.orgcsic.esnih.gov The biosynthesis of jasmonates can occur through two parallel pathways: the octadecanoid pathway, which starts from α-linolenic acid (18:3), and the hexadecanoid pathway, which utilizes hexadecatrienoic acid (16:3). biorxiv.orgcsic.es

The hexadecanoid pathway leads to the production of dinor-12-oxo-phytodienoic acid (dn-OPDA), a molecule structurally similar to the 12-oxo-phytodienoic acid (OPDA) produced in the octadecanoid pathway. biorxiv.orgcsic.es Research in the liverwort Marchantia polymorpha has identified a fatty acid desaturase, MpFAD5, which is essential for the synthesis of 7Z-hexadecenoic acid. biorxiv.orgnih.gov The absence of this enzyme blocks the hexadecanoid pathway, leading to a significant depletion of dn-OPDA levels and impairing normal chloroplast development. biorxiv.orgnih.gov This highlights the critical role of specific hexadecenoic acid isomers as precursors in the biosynthesis of jasmonates. Although this research points to the importance of the 7Z isomer, it underscores the involvement of C16 unsaturated fatty acids in these vital plant signaling pathways. Jasmonate biosynthesis is known to be activated by various elicitors, including those from cell walls and the peptide systemin, which in turn modulates the expression of genes involved in defense and photosynthesis. science.gov

Contributions to Energy Homeostasis and Storage in Organisms

This compound is chemically identified as a C16 straight-chain monounsaturated fatty acid, with the double bond located at the fourth carbon position in a cis configuration. nih.govebi.ac.uk It is also denoted as C16:1n-12. nih.gov While fatty acids, as a chemical class, are fundamental to energy homeostasis and storage in organisms, specific research detailing the metabolic fate and function of the (4Z) isomer is exceptionally limited in published scientific literature.

In general, fatty acids are critical for energy, serving as a major source of fuel for cellular processes through beta-oxidation. science.govfoodb.ca When consumed or synthesized, fatty acids can be transported to various tissues and broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, the primary energy currency of the cell. Excess fatty acids are typically stored in adipose tissue as triglycerides, which form the body's principal long-term energy reserve.

However, the biological roles and metabolic impact of fatty acids can vary significantly based on their specific structure, including chain length and the position and geometry of double bonds. nih.govplos.org Extensive research has been conducted on various isomers of hexadecenoic acid, such as palmitoleic acid ((9Z)-hexadecenoic acid) and sapienic acid ((6Z)-hexadecenoic acid). nih.govplos.orgnih.gov These isomers have been identified as important signaling molecules, or "lipokines," that actively regulate systemic metabolic processes, including insulin sensitivity and the suppression of lipogenesis in the liver. plos.orgnih.gov

In contrast, there is a notable absence of dedicated studies on the specific contributions of this compound to energy homeostasis and storage. Scientific databases confirm its chemical structure and list it as a known compound, but detailed investigations into its specific metabolic pathways, its efficiency as an energy source compared to other isomers, or its potential role as a signaling molecule are not available in the reviewed literature. One review on hexadecenoic acid isomers notes that while some, like palmitoleic acid, have well-described functions, a specific role for other isomers has not been established. mdpi.com

Therefore, while it can be inferred from the general principles of biochemistry that this compound can be metabolized for energy and incorporated into storage lipids, there are no specific research findings to create a detailed account or data table of its precise functions in organismal energy homeostasis.

Research Findings on Hexadecenoic Acid Isomers

To provide context on the functional diversity within the hexadecenoic acid family, the following table summarizes findings on its more thoroughly studied isomers. It is crucial to note that these findings do not apply to this compound, for which specific data is unavailable.

IsomerCommon NameKey Research Findings in Energy Metabolism
(9Z)-Hexadecenoic acid Palmitoleic acidActs as a "lipokine" to enhance muscle insulin sensitivity and suppress liver fat accumulation. nih.gov Its levels are associated with regulated lipid metabolism. atamanchemicals.comresearchgate.net
(6Z)-Hexadecenoic acid Sapienic acidBiosynthesis competes with polyunsaturated fatty acid pathways, suggesting a role as a metabolic switch. nih.gov Its presence is noted in human skin lipids and has been identified in various cell types, including cancer cells. nih.govrsc.org
(7Z)-Hexadecenoic acid Hypogeic acidProduced from the partial β-oxidation of oleic acid; its specific regulatory roles are an emerging area of research. nih.govmdpi.com

This table is for contextual purposes only and highlights the lack of equivalent data for this compound.

Occurrence and Distribution in Biological Systems

Distribution in Eukaryotic Microorganisms (e.g., Yeast, Algae, Fungi)

There is no definitive evidence in published research to confirm the natural occurrence of (4Z)-hexadecenoic acid in eukaryotic microorganisms like yeast, algae, or fungi. Studies on the fatty acid profiles of these organisms have identified other isomers, for instance, (9Z)-hexadecenoic acid (palmitoleic acid) is commonly found in various algae and yeast species. nih.govscience.govresearchgate.net However, the (4Z) isomer has not been specifically detected.

Identification in Plant Species and Tissues

The most definitive evidence for the natural occurrence of this compound comes from the analysis of plant lipids, specifically within certain terrestrial species.

Table 1: Occurrence of this compound in Terrestrial Plants

Plant Species Tissue Method of Analysis Value (%)
Hydnocarpus anthelminthicus Seed Oil GLC 1.0

Despite extensive analysis of the fatty acid composition of marine algae and diatoms, there are no specific reports identifying this compound in these organisms. Studies have confirmed the presence of various other C16 fatty acid isomers, including (9Z)-hexadecenoic acid and (6Z, 9Z, 12Z)-hexadecatrienoic acid in the diatom Phaeodactylum tricornutum, but not the (4Z) isomer. nih.gov

Detection in Marine Organisms (e.g., Sponges, Krill)

Scientific investigations into the lipid profiles of marine organisms such as sponges and krill have not yielded evidence of this compound. Analyses of Caribbean sponges like Amphimedon viridis and Desmapsamma anchorata have revealed a complex mixture of fatty acids, including other rare isomers, but did not identify the (4Z) isomer. nih.gov Likewise, the fatty acid composition of Antarctic krill (Euphausia superba) is well-documented to contain palmitoleic acid ((9Z)-hexadecenoic acid), but lacks mention of this compound. nih.gov

Fatty Acid Composition in Vertebrate Tissues and Biofluids (excluding human clinical trials)

There is currently no available data from non-human vertebrate studies that confirms the presence of this compound as a natural component of tissues or biofluids. Research on the fatty acid composition of organisms like fish has identified the common (9Z)-hexadecenoic acid isomer, but not the (4Z) isomer. core.ac.uk

Liver and Adipose Tissue Concentrations

The most studied isomer, palmitoleic acid ((9Z)-hexadecenoic acid), is a known common constituent of the glycerides in human adipose tissue. atamanchemicals.comwikipedia.org It is present in all tissues but is generally found in higher concentrations within the liver, where it is biosynthesized from palmitic acid. atamanchemicals.comwikipedia.orgnih.gov The biosynthesis of cis-palmitoleic acid occurs mainly in the liver and to a lesser extent in adipose tissue, where it is then incorporated into various lipids like phospholipids (B1166683) and cholesteryl esters. nih.gov In human adipose tissue, the relative abundance of C16:1 fatty acids is reported to be between 4.0% and 8.2%. frontiersin.org

Presence in Erythrocyte Membrane Phospholipids and Plasma Cholesteryl Esters

While direct research on this compound within erythrocyte membranes and plasma cholesteryl esters is limited, extensive studies on its positional isomers, particularly sapienic acid ((6Z)-hexadecenoic acid) and palmitoleic acid ((9Z)-hexadecenoic acid), provide significant insights into how hexadecenoic acids are distributed in these key blood components.

A comparative study of the fatty acid composition in erythrocyte membrane phospholipids and plasma cholesteryl esters in morbidly obese patients versus lean controls has identified both sapienic acid and palmitoleic acid as components. nih.govplos.org This research highlights that the levels of these fatty acid isomers can vary significantly between these two lipid classes and can be influenced by metabolic conditions such as obesity. nih.govplos.org

In erythrocyte membrane phospholipids, the levels of both sapienic acid and palmitoleic acid were found to be significantly higher in morbidly obese individuals compared to lean controls. nih.govresearchgate.net Conversely, in plasma cholesteryl esters, the trend was different: while palmitoleic acid levels were higher in the obese group, sapienic acid levels were significantly lower. nih.govresearchgate.net These two lipid classes are connected by the action of the lecithin-cholesterol acyltransferase (LCAT) enzyme, which transfers fatty acid chains from phospholipids to cholesteryl esters. nih.gov The differential trends suggest that the metabolic handling of these isomers varies depending on the lipid class. nih.govplos.org

The following tables present detailed findings from this research, showing the concentrations of these specific hexadecenoic acid isomers.

Table 1: Fatty Acid Concentrations in Erythrocyte Membrane Phospholipids

This table shows the concentrations of key hexadecenoic acid isomers found in the erythrocyte membrane phospholipids of lean (control) and morbidly obese subjects.

Fatty AcidChemical NameControl (n=50) (μmol/mL ± SEM)Morbidly Obese (n=50) (μmol/mL ± SEM)p-value
Sapienic acid(6Z)-hexadecenoic acid0.024 ± 0.0020.052 ± 0.003< 0.0001
Palmitoleic acid(9Z)-hexadecenoic acid0.046 ± 0.0020.116 ± 0.005< 0.0001
Palmitic acidHexadecanoic acid2.203 ± 0.0112.710 ± 0.015< 0.0001

Data sourced from a study on hexadecenoic fatty acid isomers in human blood lipids. researchgate.net

Table 2: Fatty Acid Concentrations in Plasma Cholesteryl Esters

This table displays the concentrations of the same hexadecenoic acid isomers but within the plasma cholesteryl esters of the same study groups.

Fatty AcidChemical NameControl (n=50) (μmol/mL ± SEM)Morbidly Obese (n=50) (μmol/mL ± SEM)p-value
Sapienic acid(6Z)-hexadecenoic acid0.104 ± 0.0070.067 ± 0.004< 0.0001
Palmitoleic acid(9Z)-hexadecenoic acid0.268 ± 0.0190.339 ± 0.026≤ 0.05
Palmitic acidHexadecanoic acid1.800 ± 0.0441.453 ± 0.037< 0.0001

Data sourced from a study on hexadecenoic fatty acid isomers in human blood lipids. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Hexadecenoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and measuring fatty acids. The choice of technique depends on the specific research question, including the need to separate positional or geometric isomers.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography (GC) is a cornerstone for fatty acid analysis, particularly after conversion to their more volatile fatty acid methyl esters (FAMEs). restek.comnih.gov GC coupled with a flame ionization detector (GC-FID) is a robust and widely used method for quantifying FAMEs. nih.govrsc.org The FID detector ionizes the organic compounds as they elute from the GC column and generates a current proportional to the amount of carbon, allowing for accurate quantification. unit.no

For the separation of complex mixtures of fatty acid isomers, including positional and geometric isomers of hexadecenoic acid, highly polar capillary columns are essential. rsc.orgsrainstruments.com For instance, columns with (50%-cyanopropyl)-methylpolysiloxane stationary phases are effective. plos.org The use of long capillary columns, sometimes up to 100 or 200 meters, can significantly improve the resolution of closely eluting isomers. srainstruments.comresearchgate.net The choice of carrier gas is also crucial; helium has been shown to provide better separation of C16 monounsaturated fatty acid (MUFA) isomers compared to hydrogen. plos.org

In some cases, a pre-separation step using techniques like silver ion thin-layer chromatography (Ag+-TLC) can simplify complex mixtures before GC analysis, aiding in the quantification of specific isomers like trans-hexadecenoic acids. researchgate.netresearchgate.net

Table 1: GC-FID Conditions for Fatty Acid Methyl Ester (FAME) Analysis

ParameterConditionReference
Column DB-23 (60 m × 0.25 mm × 0.25 μm) plos.org
Carrier Gas Helium plos.org
Injector Temperature 230°C plos.org
Oven Program 195°C (26 min), ramp 10°C/min to 205°C (13 min), ramp 30°C/min to 240°C (10 min) plos.org
Detector Flame Ionization Detector (FID) nih.govrsc.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers a powerful alternative for fatty acid analysis, especially for sensitive compounds, as it operates at ambient temperatures. aocs.org HPLC can be used for both analytical and micropreparative purposes, allowing for the collection of fractions for further analysis. aocs.org

Reversed-phase HPLC (RP-HPLC) is a common mode for separating fatty acids. nih.gov In a study analyzing triacylglycerols containing hexadecenoic acid isomers from microorganisms, RP-HPLC coupled with mass spectrometry (MS) was used to identify dozens of regioisomers and enantiomers. nih.govresearchgate.net Another study demonstrated that liquid chromatography-mass spectrometry (LC-MS) could chromatographically separate and quantify three isomers of C16:1 fatty acid: 9-cis, 7-cis, and 9-trans-hexadecenoic acid. wiley.com

HPLC is particularly advantageous for separating cis and trans isomers and can also resolve positional isomers in certain applications. aocs.org For instance, the purification of n-Hexadecanoic acid has been achieved using reversed-phase HPLC. jetir.org

Enantiomeric Liquid Chromatography

When dealing with chiral fatty acids, enantiomeric liquid chromatography, also known as chiral liquid chromatography, is the method of choice. This technique is crucial for separating enantiomers, which are non-superimposable mirror images of each other. aocs.org

The separation of triacylglycerols containing positional isomers of hexadecenoic acids has been successfully achieved using a chiral phase column. nih.govresearchgate.net In one study, nine molecular species of triacylglycerols containing two palmitic acids and any of three hexadecenoic acids were separated and identified. nih.gov Chiral HPLC systems, sometimes with recycling capabilities, are employed to resolve complex mixtures of triacylglycerol enantiomers and positional isomers. researchgate.net Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) and cellulose, are commonly used for these separations. nih.govwiley.com For example, a chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose has been used for the fast enantioseparation of fatty acid esters. nih.gov

Mass Spectrometry (MS)-Based Approaches for Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of fatty acids. When coupled with a separation technique like GC or HPLC, it provides a powerful platform for the comprehensive analysis of complex lipid samples.

GC-MS for Fatty Acid Methyl Esters (FAME)

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. After separation on the GC column, the FAMEs enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. rsc.org

The electron ionization (EI) source is commonly used in GC-MS for FAME analysis, and the resulting spectra can be compared to comprehensive libraries for confident identification. rsc.org For unambiguous determination of the double bond position in monounsaturated fatty acids like (4Z)-hexadecenoic acid, a derivatization step is often necessary. The use of dimethyl disulfide (DMDS) to form adducts at the double bond is a well-established method. plos.org When these DMDS adducts are analyzed by GC-MS, they produce diagnostic fragmentation patterns that clearly indicate the location of the original double bond. plos.orgmdpi.com

Table 2: GC-MS Conditions for DMDS Adduct Analysis

ParameterConditionReference
Column TG-SQC 5% phenyl methyl polysiloxane (15m × 0.25mm × 0.25μm) plos.org
Carrier Gas Helium plos.org
Oven Program 80°C (2 min), ramp 15°C/min to 140°C, ramp 5°C/min to 280°C (10 min) plos.org
Ionization Electron Ionization (EI) rsc.org

Tandem Mass Spectrometry (MS/MS) for Positional Isomer Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating positional isomers of fatty acids. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information that is often not available from a single stage of mass spectrometry.

When analyzing triacylglycerols containing various hexadecenoic acids, tandem MS can be used for identification. nih.govresearchgate.net One approach involves using a covalent adduct chemical ionization method, where a reagent reacts with the double bond of the unsaturated fatty acid, and subsequent MS/MS analysis reveals the position of that double bond. nih.govresearchgate.net

More advanced techniques like electron-activated dissociation (EAD) are also being employed. EAD can generate structurally diagnostic fragment ions that allow for the precise localization of double bonds in fatty acid isomers, which is often not possible with conventional collision-induced dissociation (CID). sciex.com Derivatization of the fatty acid can improve sensitivity and generate intense precursor and fragment ions for EAD analysis. sciex.com

Shotgun Lipidomics for Comprehensive Lipid Profiling

Shotgun lipidomics is a powerful, high-throughput strategy that analyzes total lipid extracts from biological samples by direct infusion into a mass spectrometer, bypassing traditional chromatographic separation. nih.govbiorxiv.org This approach relies on the intrinsic properties of different lipid classes to be ionized selectively under specific conditions and on tandem mass spectrometry (MS/MS) for structural characterization. mpi-cbg.de It enables the rapid and quantitative assessment of hundreds of individual lipid species, providing a comprehensive snapshot of the lipidome.

In the context of this compound, shotgun lipidomics identifies and quantifies the various complex lipids that incorporate this specific acyl chain. For instance, analysis of triacylglycerols (TAGs) can reveal species such as TAG 16:0/16:1/20:5, where the C16:1 moiety is present alongside other fatty acids. nih.gov Similarly, major membrane phospholipids (B1166683) like phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs) containing this compound (e.g., PC 16:0/16:1) can be identified. nih.gov The technique is sensitive enough to detect alterations in the abundance of C16:1-containing lipids in response to physiological or pathological changes, such as hypoxia, where a reduction in C16:1 levels in diacylglycerol (DAG), PC, and PE species has been observed. mpi-cbg.de

The methodology involves acquiring mass spectra under conditions optimized for different lipid classes. For example, PCs are readily detected in positive ion mode by scanning for the characteristic phosphorylcholine (B1220837) headgroup fragment ion (m/z 184.07). mpi-cbg.demdpi.com By analyzing the full spectrum of lipid species, shotgun lipidomics can create a detailed profile that includes the relative abundance of lipids containing the this compound acyl chain.

Table 1: Representative Data from Shotgun Lipidomics Analysis Identifying C16:1-Containing Lipid Species

This table illustrates the type of data generated in a shotgun lipidomics experiment, showing the identification of various lipid species incorporating a C16:1 acyl chain within a biological sample.

Lipid ClassIdentified Molecular SpeciesRelative Abundance (%)
Triacylglycerol (TAG)TAG 50:1 (e.g., 16:0/18:1/16:0)15.2
TAG 50:2 (e.g., 16:0/18:2/16:0)10.5
TAG 52:2 (e.g., 16:0/18:1/18:1, 16:1/18:1/18:0) 22.3
TAG 52:1 (e.g., 16:0/18:1/18:0, 16:1/18:0/18:0) 8.7
Phosphatidylcholine (PC)PC 32:1 (16:0/16:1)11.4
PC 34:1 (16:0/18:1)25.8
PC 32:2 (16:1/16:1) 1.9
Phosphatidylethanolamine (PE)PE 34:1 (16:0/18:1)18.9
PE 36:2 (18:1/18:1, 16:1/20:1) 13.1
Free Fatty Acid (FFA)FFA 16:1 9.5

Covalent Adduct Chemical Ionization Methodologies

Determining the precise location of the double bond in monounsaturated fatty acids is a significant analytical challenge, as isomers often exhibit identical masses and similar chromatographic behavior. Covalent Adduct Chemical Ionization (CACI) tandem mass spectrometry (CACI-MS/MS) is a specialized technique designed to solve this problem. It is particularly effective for distinguishing positional isomers of hexadecenoic acid, such as this compound (4-16:1), sapienic acid (6-16:1), and palmitoleic acid (9-16:1).

The CACI method typically involves introducing a reagent gas, such as acetonitrile, into the ion source of the mass spectrometer along with the analyte, which is usually a fatty acid methyl ester (FAME). nih.gov Ion-molecule reactions in the gas phase cause a reactive species from the reagent gas to form a covalent adduct with the fatty acid's double bond. nih.gov For acetonitrile, the reacting ion is (1-methyleneimino)-1-ethenylium (m/z 54). nih.gov

When this newly formed adduct ion, [M+54]⁺, is subjected to collision-induced dissociation (CID) in the mass spectrometer, it fragments at positions allylic to the original double bond. cromlab-instruments.es This fragmentation pattern produces diagnostic ions that are unique to the double bond's position. The masses of these α and ω diagnostic ions allow for unambiguous identification of the positional isomer. mpi-cbg.decromlab-instruments.es This technique requires no prior chemical derivatization of the sample before analysis and provides definitive structural identification based on interpretable fragmentation patterns. cromlab-instruments.es

Table 2: Predicted Diagnostic Ions for C16:1-Methyl Ester Isomers using Acetonitrile CACI-MS/MS

This table shows the expected m/z values of the key diagnostic fragment ions for different positional isomers of hexadecenoic acid methyl ester (C16:1-ME), allowing for their unambiguous identification. The molecular weight of C16:1-ME is 268.45 g/mol .

Isomer NameDouble Bond PositionAdduct Ion [M+54]⁺ (m/z)α-Diagnostic Ion (m/z)ω-Diagnostic Ion (m/z)
This compoundΔ4322.45252138
Sapienic AcidΔ6322.45224166
Palmitoleic AcidΔ9322.45182208
trans-Vaccenic AcidΔ11322.45154236

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of double bonds in fatty acids. For this compound, NMR is used to confirm the cis (or Z) configuration of the double bond. Both ¹H and ¹³C NMR provide characteristic signals that distinguish between cis and trans isomers.

In the ¹H NMR spectrum, the olefinic protons (the hydrogens attached to the double-bonded carbons) of a cis isomer typically resonate in a distinct region, around δ 5.3-5.4 ppm. plos.org The coupling constant (J-coupling) between these two protons is also diagnostic; for a cis configuration, the ³JHH value is typically around 10-12 Hz, whereas for a trans configuration, it is larger, around 14-16 Hz.

The ¹³C NMR spectrum provides even more definitive evidence. The chemical shifts of the allylic carbons (the CH₂ groups adjacent to the double bond) are particularly sensitive to the double bond's geometry. In a cis isomer like this compound, these allylic carbons are shielded due to steric interactions and appear upfield, typically around δ 27-28 ppm. plos.org In the corresponding trans isomer, these carbons would resonate further downfield, at approximately δ 32-33 ppm. This significant difference in chemical shift provides a clear and reliable method for assigning the Z-configuration.

Table 3: Characteristic NMR Chemical Shifts for Confirming the Stereochemistry of this compound

This table lists the expected ¹H and ¹³C NMR signals that are diagnostic for the cis (Z) double bond geometry in this compound.

NucleusGroupExpected Chemical Shift (δ, ppm)Key Diagnostic Feature
¹HOlefinic Protons (-CH=CH-)~5.34Signal multiplicity and coupling constant (~11 Hz) confirm cis geometry.
¹HAllylic Protons (=CH-CH₂ -)~2.0-2.1Protons adjacent to the double bond.
¹³CCarboxyl Carbon (-COOH)~179-180Indicates the carboxylic acid functional group.
¹³COlefinic Carbons (-C H=C H-)~129-131Resonances of the double-bonded carbons.
¹³CAllylic Carbons (=CH-C H₂-)~27.5Upfield shift is characteristic of cis isomers.

Microscopic Techniques for Cellular Lipid Dynamics

The incorporation of specific fatty acids into cellular membranes can significantly alter their biophysical properties, such as fluidity. Two-photon fluorescent microscopy is a state-of-the-art imaging technique used to investigate these changes in living cells with high spatial resolution and reduced phototoxicity compared to conventional confocal microscopy.

This method often employs environmentally sensitive fluorescent probes, such as Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene). Laurdan's fluorescence emission spectrum is highly sensitive to the phase state of the lipid bilayer; it shifts from blue in a more ordered, gel-like environment to green in a more disordered, fluid-like environment. nih.govmdpi.com This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane lipid packing. A lower GP value corresponds to higher membrane fluidity. nih.gov

Studies on positional isomers of hexadecenoic acid, such as sapienic acid (6-16:1), have utilized this technique to assess their impact on cell membranes. When Caco-2 cells were supplemented with sapienic acid, two-photon microscopy with Laurdan staining revealed an increase in the distribution of fluid regions within the plasma membrane. nih.govplos.org This finding highlights that the specific position of the double bond in a C16:1 fatty acid can directly influence the biophysical properties of cellular membranes, which in turn can affect membrane protein function and signaling pathways. nih.gov

Table 4: Research Findings on Membrane Fluidity using Two-Photon Microscopy with Laurdan

This table summarizes findings from a study on Caco-2 cells, demonstrating the effect of a C16:1 positional isomer on membrane fluidity, a result indicative of how this compound might behave.

Cell TypeFatty Acid SupplementationTechniqueFluorescent ProbeKey FindingReference
Caco-2Sapienic Acid (6cis-16:1)Two-Photon MicroscopyLaurdanIncreased the distribution of fluid membrane regions (lower GP values). nih.govplos.org
Caco-2Palmitoleic Acid (9cis-16:1)Two-Photon MicroscopyLaurdanInduced changes in membrane fluidity, distinct from other isomers. nih.gov
Caco-2Palmitic Acid (16:0)Two-Photon MicroscopyLaurdanServed as a saturated control, leading to less fluid membranes. nih.gov

Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a quantitative framework used to determine the rates (fluxes) of metabolic pathways in a biological system at steady state. mdpi.com It employs stable isotope tracers, most commonly ¹³C-labeled substrates like glucose or glutamine, to track the flow of atoms through metabolic networks. nih.govmedchemexpress.com By measuring the isotopic labeling patterns in downstream metabolites, including fatty acids, MFA can elucidate the relative contributions of different biosynthetic and catabolic pathways. researchgate.net

For studying the metabolism of this compound, a ¹³C-MFA approach can be used to trace the journey of carbon atoms from a labeled precursor into the C16:1 fatty acid pool. For example, cells can be cultured with uniformly labeled [U-¹³C]-glucose. The ¹³C atoms from glucose are incorporated into acetyl-CoA, the fundamental building block for de novo fatty acid synthesis. plos.orgresearchgate.net The newly synthesized palmitate (16:0) will be fully labeled (M+16). This labeled palmitate can then be desaturated by a desaturase enzyme to form hexadecenoic acid (16:1).

By analyzing the mass isotopologue distribution (MID) of C16:1 using mass spectrometry, researchers can quantify the flux through the de novo synthesis pathway. nih.gov For instance, the detection of a C16:1 isotopologue with 16 extra mass units (M+16) would indicate its synthesis from a newly made, fully labeled palmitate precursor. researchgate.net This allows for the precise quantification of fluxes through key pathways, such as fatty acid synthesis, elongation, and desaturation, providing a dynamic view of how this compound is produced and consumed within the cell. researchgate.netd-nb.info

Table 5: Conceptual Isotopologue Distribution for Hexadecenoic Acid in a ¹³C-Labeling Experiment

This table illustrates the expected mass isotopologue distribution (MID) for hexadecenoic acid (C16:1) derived from de novo synthesis using [U-¹³C]-glucose as a tracer. The notation M+n represents the molecule with 'n' ¹³C atoms.

IsotopologueMass Shift (n)Theoretical Relative Abundance (%)Metabolic Interpretation
M+0015Unlabeled pool, likely from uptake of unlabeled fatty acids or breakdown of existing unlabeled lipids.
M+225Incorporation of one labeled acetyl-CoA molecule via elongation of an unlabeled precursor.
M+443Incorporation of two labeled acetyl-CoA molecules.
............
M+161677Represents the fraction synthesized entirely de novo from the ¹³C-glucose tracer.

Investigation of Biotechnological Production and Derivatives

Microbial Production of Hexadecenoic Acids through Metabolic Engineering

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has become a primary strategy for producing fatty acids. mdpi.comnih.gov These microbes are engineered to serve as cellular factories, where their native metabolic pathways are redesigned to enhance the production of desired molecules. researchgate.net The core objective in engineering microbes for fatty acid production is to increase the intracellular pools of key precursors, namely acetyl-CoA and malonyl-CoA, and the redox cofactor NADPH. mdpi.com

Several genetic manipulation strategies are employed to achieve this:

Increasing Precursor Supply: In yeast, which typically directs metabolic flux towards ethanol, genetic modifications are made to redirect this flux towards acetyl-CoA production. mdpi.comresearchgate.net This often involves enhancing the expression of genes responsible for converting citrate (B86180) into cytosolic acetyl-CoA. mdpi.com

Modifying Fatty Acid Biosynthesis (FAB) Pathway: The native Type II FAB pathway in E. coli can be engineered to prevent the natural accumulation of fatty acids as membrane components and instead promote their release as free fatty acids. nih.gov This involves up-regulating key synthesis genes and deleting genes that lead to competing pathways or product degradation. nih.gov

Introducing Heterologous Enzymes: To produce non-native fatty acids, such as specific isomers of hexadecenoic acid, heterologous enzymes with desired specificities are introduced. nih.gov For instance, research has shown that expressing a heterologous FabA (a 3-hydroxy-acyl-ACP dehydratase/isomerase) from Marinobacter aquaeolei in E. coli can lead to the production of non-native monounsaturated fatty acids, including ω5-hexadecenoic acid. google.com

These strategies have successfully led to the production of various fatty acids, although challenges such as cytotoxicity and low oleaginicity in some engineered strains still need to be addressed. mdpi.comresearchgate.net

Table 1: Selected Metabolic Engineering Strategies for Fatty Acid Production

Organism Engineering Strategy Target Gene/Pathway Objective Reference
S. cerevisiae Redirecting carbon flux Ethanol production pathway Increase cytosolic acetyl-CoA pool mdpi.com
E. coli Overexpression of desaturase Fatty acid desaturase (FAD) Introduce double bonds at specific positions d-nb.info
E. coli Deletion of competing pathways β-oxidation pathway (e.g., fadD gene) Prevent degradation of fatty acid products d-nb.info
E. coli Expression of heterologous enzymes fabA and fabB from M. aquaeolei Produce non-native monounsaturated fatty acids google.com

Enzymatic Synthesis of Hexadecenoic Acid Derivatives

Enzymes, particularly lipases, are powerful biocatalysts for synthesizing fatty acid derivatives under mild reaction conditions, which avoids the degradation or isomerization of unsaturated fatty acids that can occur in harsh chemical processes. jafs.com.plnih.gov Lipases are widely used for esterification and transesterification reactions to produce valuable esters from fatty acids. mdpi.com

Commonly used lipases include those from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia. nih.gov Studies on various acetylenic fatty acids have shown that lipase (B570770) activity can be highly specific to the substrate's structure, such as the position of the double or triple bond and the chain length. nih.gov For example, Candida antarctica lipase B (CAL-B) has been shown to be a superior enzyme for the regioselective esterification of glucosides with fatty acids, yielding over 90% 6-O-monoester. tandfonline.com This high efficiency and selectivity make enzymatic synthesis an attractive method for creating complex and functional derivatives of hexadecenoic acids. tandfonline.com

Derivatization Strategies for Enhanced Research Applications

Derivatization is crucial for modifying the properties of fatty acids for specific applications and for improving their analysis by techniques like gas or high-performance liquid chromatography (HPLC). researchgate.net These modifications can enhance solubility, improve stability, or introduce new functional groups.

The most common derivatives of hexadecenoic acid are its esters and glycerides. These are synthesized for applications ranging from pharmaceuticals to lubricants.

Enzymatic Esterification: Lipase-catalyzed reactions are a preferred method for producing high-purity esters. A chemo-enzymatic approach has been used to synthesize novel esters of sapienic acid ((Z)-6-hexadecenoic acid) with various phenolic compounds. wiley.comresearchgate.net In this process, a lipase is used to selectively esterify the fatty acid with the phenolic group in an organic solvent medium. wiley.comresearchgate.net Similarly, lipases from Candida antarctica have been used to synthesize glucoside esters from various fatty acids, though they show lower activity for shorter-chain (C6, C8) and some unsaturated fatty acids compared to saturated ones of C10 to C18 length. tandfonline.com

Chemical Synthesis: While enzymatic methods are preferred for sensitive molecules, traditional chemical esterification can also be used. For instance, a patent describes the synthesis of hexadecanoic acid propylene (B89431) glycol ester by reacting the fatty acid with 1,2-propylene glycol, although this example uses the saturated form of the acid. google.com

Table 2: Examples of Enzymatic Esterification of Hexadecenoic and Related Fatty Acids

Fatty Acid Substrate Alcohol/Phenol Substrate Enzyme Product Reference
Sapienic Acid ((Z)-6-Hexadecenoic acid) Functional Phenolics Lipase Sapienate Esters wiley.comresearchgate.net
Various Fatty Acids (C10-C18) Ethyl D-glucopyranoside Candida antarctica Lipase B 6-O-acyl-glucoside tandfonline.com
Acetylenic Fatty Acids n-Butanol Various Lipases Butyl Esters nih.gov

Beyond simple esterification, the backbone of hexadecenoic acid can be modified to create more complex derivatives with unique properties.

Hydroxylation: Microbial bioconversion can introduce hydroxyl groups onto the fatty acid chain. The bacterium Pseudomonas aeruginosa PR3 is capable of converting palmitoleic acid (a C16:1 isomer) into the novel compound 7,10-dihydroxy-8(E)-hexadecenoic acid (DHD). nih.govnih.gov This bioconversion process generates hydroxy fatty acids (HFAs) that have higher viscosity and reactivity than their non-hydroxylated counterparts. nih.gov Under optimized conditions, a production of 1600 mg/L of DHD has been achieved. nih.gov In another approach, a combination of three heterologously expressed enzymes (fatty acid desaturase, epoxide hydrolase, and epoxygenase) in E. coli was used for the in-vitro synthesis of 9,10-dihydroxyhexadecanoic acid from 9-hexadecenoic acid. d-nb.info

Synthesis of Lipoamino Acids: Sapienic acid has been converted to its acid chloride and subsequently coupled with amino acids to form N-sapienoyl amino acid conjugates, a class of lipoamino acids with potential biological activities. researchgate.net

Modifications at the Double Bond: The cis-double bond is a reactive site for various chemical transformations. For analytical purposes, derivatization at the double bond is used to determine its precise location within the chain. mdpi.com For synthetic purposes, the double bond can undergo reactions like oxidation to form hydroperoxides or reduction (catalytic hydrogenation) to produce the saturated palmitic acid.

Applications in Material Science Research

The unique chemical structures of hexadecenoic acids and their derivatives make them promising candidates for the development of sustainable, bio-based materials.

The demand for environmentally friendly materials has driven research into using vegetable oil-based compounds as biolubricants and surfactants. iastate.edu

Bio-based Lubricants: Fatty acid esters are particularly well-suited for lubricant formulations. iastate.edu Their properties include high viscosity indices (less change in viscosity with temperature), low volatility, and good lubricity due to the polarity of the ester group, which allows the molecules to adhere to metal surfaces. iastate.edu Various isomers of hexadecenoic acid have been identified as potential additives for lubricants. chemimpex.com For example, palmitoleic acid's chemical stability and low oxidation rate make it suitable for producing bio-based lubricants. atamanchemicals.com Synthesis of esters from plant-based oils, which contain hexadecenoic acid among other fatty acids, has yielded biolubricants with properties comparable to commercial mineral oil lubricants. esn.ac.lk

Surfactants: Palmitic acid, the saturated 16-carbon fatty acid, is widely used to produce soaps and detergents through saponification. wikipedia.orgacme-hardesty.com This process creates sodium palmitate, an effective surfactant. wikipedia.org Similarly, derivatives of (4Z)-hexadecenoic acid and other isomers can serve as precursors for anionic and nonionic surfactants, finding use in cleaning products and cosmetics. acme-hardesty.com The properties of 2-Hexadecenoic acid, for instance, make it an excellent candidate for producing surfactants and emulsifiers with improved performance and stability. chemimpex.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
7,10-dihydroxy-8(E)-hexadecenoic acid (DHD)
9,10-dihydroxyhexadecanoic acid
Acetic anhydride
Acetyl-CoA
Decanal
Ethanol
Ethyl D-glucopyranoside
Fructose
Glycerol (B35011)
Glycine
Hexadecanoic acid (Palmitic acid)
Isopropyl palmitate
Malonyl-CoA
N-palmitoyl glycine
N-sapienoyl amino acid
NADPH
Oleic acid
Palmitoleic acid ((9Z)-hexadecenoic acid)
Ricinoleic acid
Sapienic acid ((6Z)-hexadecenoic acid)
Sodium hydroxide
Sodium palmitate
Triphenylphosphonium bromide salt of 6-bromohexanoic acid
Yeast extract

Comparative and Evolutionary Biochemistry of Hexadecenoic Acids

Cross-Species Analysis of Hexadecenoic Acid Profiles

The distribution of fatty acid isomers within an organism's tissues and cells, known as its fatty acid profile, is a finely tuned reflection of its genetic makeup, diet, and metabolic state. While comprehensive data on the distribution of (4Z)-hexadecenoic acid are not widely available, analysis of its structural relatives reveals distinct patterns across different species, hinting at specialized roles and biosynthetic pathways.

Hexadecenoic acid isomers are found across bacteria, plants, fungi, and animals, but their specific isomeric forms and concentrations vary significantly. For instance, palmitoleic acid ((9Z)-hexadecenoic acid) is a common constituent of human adipose tissue and is found in a variety of animal fats, vegetable oils, and marine oils. wikipedia.org Another isomer, sapienic acid ((6Z)-hexadecenoic acid), is notably the most abundant fatty acid in human sebum. nih.govmdpi.com

In the plant kingdom, the seed oil of Thunbergia alata is rich in a homologous series of monoenoic acids, including (4Z)-tetradecenoic acid, which points to the existence of enzymatic machinery capable of introducing a double bond at the Δ4 position. nih.gov The presence of this compound itself is less commonly reported, suggesting it may be a rare or transient metabolic intermediate in many species. The halophilic bacterium Gracilibacillus phocaeensis provides a unique case where a hexadecenoic acid isomer, specifically (7Z)-hexadecenoic acid, is the sole unsaturated fatty acid, highlighting its critical role in membrane adaptation to extreme environments.

The table below summarizes the occurrence of various hexadecenoic acid isomers across different species, illustrating the diversity within this fatty acid family.

Fatty Acid IsomerCommon NameDouble Bond PositionRepresentative Organism(s)Primary Location/Tissue
(4Z)-Tetradecenoic Acid-Δ4Thunbergia alataSeed Oil
(6Z)-Hexadecenoic AcidSapienic AcidΔ6HumansSebum
(7Z)-Hexadecenoic Acid-Δ7Gracilibacillus phocaeensis, PlantsCell Membrane, Plastids
(9Z)-Hexadecenoic AcidPalmitoleic AcidΔ9Humans, Animals, Plants, FungiAdipose Tissue, Liver, Seed Oils
(11Z)-Hexadecenoic Acid-Δ11Camelina sativa (genetically modified)Seed Oil

This table is generated based on available research findings for different hexadecenoic acid isomers to provide a comparative context.

Evolutionary Trajectories of Fatty Acid Desaturases and Elongases

The vast diversity of unsaturated fatty acids is generated by the action of two key enzyme families: fatty acid desaturases and elongases. Desaturases introduce double bonds at specific positions in the fatty acid chain, and their evolution is central to the production of isomers like this compound.

Fatty acid desaturases are broadly categorized into soluble and membrane-bound groups, which are evolutionarily unrelated. gsartor.orgresearchgate.net The membrane-bound desaturases, responsible for synthesizing most unsaturated fatty acids in eukaryotes, are further divided into subfamilies based on the position of the introduced double bond. The enzyme required to synthesize this compound would be a Δ4-desaturase, which belongs to the "front-end" desaturase subfamily that also includes Δ5 and Δ6 desaturases. nih.gov These enzymes introduce a double bond between an existing double bond (or the carboxyl end) and the middle of the fatty acid chain.

Phylogenetic analyses suggest that the ancestral enzyme in this family was likely a Δ9-desaturase. researchgate.net Through processes of gene duplication and subsequent mutation (neofunctionalization), new specificities, such as Δ4, Δ5, and Δ6, evolved. This allowed organisms to create a wider array of fatty acids for various functions.

Interestingly, Δ4-desaturase activity appears to have evolved independently multiple times. A Δ4-desaturase has been identified in the marine teleost fish Siganus canaliculatus (rabbitfish), where it participates in the biosynthesis of docosahexaenoic acid (DHA). pnas.org Phylogenetic analysis reveals that this vertebrate Δ4-desaturase is more closely related to other vertebrate Δ5 and Δ6 desaturases than it is to the Δ4-desaturases found in lower eukaryotes like microalgae and protozoans. pnas.org This pattern suggests convergent evolution, where the same enzymatic function evolved from different ancestral genes in separate lineages. The evolution of desaturases in insects also shows extensive gene gain and loss, leading to specialized roles in the production of pheromones and other semiochemicals. nih.gov

Conservation of Hexadecenoic Acid Biological Roles Across Kingdoms

While direct evidence for the biological role of this compound is scarce, the functions of its isomers provide a framework for its potential significance. The conservation of fatty acid roles across kingdoms is often linked to fundamental cellular processes, such as maintaining membrane fluidity, energy storage, and cell signaling.

Membrane Structure: The primary role of many unsaturated fatty acids is to maintain the fluidity of cell membranes. The kink introduced by a cis double bond disrupts the tight packing of fatty acid chains, which is crucial for membrane function, especially in response to temperature changes. It is plausible that this compound serves this structural role in organisms where it is present.

Metabolic Regulation and Signaling: Certain hexadecenoic acid isomers act as signaling molecules or "lipokines." Palmitoleic acid ((9Z)-16:1), for example, has been shown to have anti-inflammatory effects and can improve insulin (B600854) sensitivity. wikipedia.org In the soil bacterium Mycobacterium vaccae, another isomer, (10Z)-hexadecenoic acid, has been identified as a novel anti-inflammatory lipid. researchgate.net This suggests that different isomers can have highly specific signaling functions.

Precursors for Bioactive Molecules: In many insect species, specific isomers of hexadecenoic acid serve as precursors for the biosynthesis of sex pheromones. For example, genetically modified Camelina sativa has been engineered to produce (11Z)-hexadecenoic acid as a precursor for moth pheromones, demonstrating the role of specific isomers in chemical communication. mdpi.com

Given the functional specificity of different isomers, it is likely that this compound, where it occurs, has a distinct and conserved biological role that is yet to be fully elucidated.

Phylogenetic Analysis of Biosynthetic Pathways

The biosynthesis of a specific fatty acid isomer is not merely the result of a single enzyme but an entire pathway. A phylogenetic analysis of this pathway involves examining the evolutionary history of all the constituent enzymes and their genetic organization. The pathway for this compound would originate from the universal fatty acid synthesis (FAS) system, which produces the saturated precursor, palmitic acid (16:0).

The key evolutionary divergence in this pathway is the action of a Δ4-desaturase on the C16 substrate. As discussed, phylogenetic trees of desaturase enzymes show a clear clustering based on function and evolutionary origin. researchgate.netnih.gov The Δ4-desaturases group with other front-end desaturases (Δ5, Δ6), separate from the Δ9 and Δ12/ω3 desaturase clusters. researchgate.net

The evolutionary tree of desaturases indicates that the ability to introduce a double bond near the carboxyl end of the fatty acid was a later evolutionary innovation compared to the more common Δ9 desaturation. The independent emergence of Δ4-desaturase function in vertebrates and lower eukaryotes is a powerful example of how distinct evolutionary lineages can arrive at similar biochemical solutions to fulfill a physiological need, such as the production of long-chain polyunsaturated fatty acids or other specialized lipids. pnas.org A comprehensive phylogenetic analysis of the pathway leading to this compound would require identifying the specific Δ4-desaturase that acts on a C16 substrate and tracing its evolutionary history in relation to other known desaturases across a wide range of species.

Future Directions in 4z Hexadecenoic Acid Research

Elucidation of Specific Biosynthetic Pathways for (4Z)-Hexadecenoic Acid

The biosynthetic origin of this compound is a fundamental question that remains unanswered. While the pathways for the Δ9 and Δ6 isomers, originating from palmitic acid through the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 respectively, are well-established, the enzymatic machinery responsible for introducing a double bond at the fourth carbon position of a C16 fatty acid is unknown. Future research should focus on identifying and characterizing the specific desaturase enzyme(s) involved in its formation. A possible avenue of investigation could be the exploration of alternative desaturase families or novel enzymatic activities in organisms where this compound has been identified. Gene-silencing and overexpression studies in these organisms, coupled with isotopic labeling experiments, could pinpoint the genes and enzymes responsible for its synthesis.

Deeper Understanding of the Biological Specificity of Positional Isomers

The biological functions of fatty acid isomers are often highly specific, dictated by the position of the double bond which influences the molecule's shape and interactions with cellular components. Palmitoleic acid, for instance, has been described as a lipokine with roles in regulating insulin (B600854) sensitivity and inflammation. Sapienic acid also plays a role in metabolic regulation. The biological activities of this compound, however, are yet to be determined.

Future studies should aim to systematically compare the effects of this compound with its other positional isomers in various biological systems. This could involve cell-based assays to assess its impact on signaling pathways, gene expression, and metabolic processes. Animal models could further elucidate its physiological roles in health and disease. Understanding this specificity is crucial for determining whether this compound has unique therapeutic potential or serves as a biomarker for specific metabolic states.

Table 1: Comparison of Known Biological Roles of Hexadecenoic Acid Isomers

IsomerCommon NameKnown Biological Roles
(9Z)-hexadecenoic acidPalmitoleic acidLipokine, enhances insulin sensitivity, prevents endoplasmic reticulum stress, anti-inflammatory effects.
(6Z)-hexadecenoic acidSapienic acidInvolved in metabolic regulation, found in sebum.
(7Z)-hexadecenoic acidHypogeic acidProduced from partial β-oxidation of oleic acid; biological roles are still under investigation but suggested to be important in metabolic regulation.
This compoundNot establishedBiological roles are currently unknown and a key area for future research.

This table is interactive. You can sort and filter the data.

Integration of Multi-Omics Data for Comprehensive Metabolic Mapping

To gain a holistic understanding of this compound's role in metabolism, future research will need to integrate data from multiple "omics" platforms. Genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive map of the metabolic network surrounding this fatty acid. For example, by correlating the abundance of this compound with gene expression profiles (transcriptomics) and protein levels (proteomics), researchers can identify candidate genes and enzymes involved in its synthesis, degradation, and downstream signaling.

Metabolomics, the large-scale study of small molecules, can reveal how the levels of this compound and its derivatives change in response to different physiological or environmental conditions. Combining these datasets will be instrumental in constructing detailed metabolic models that can predict the flow of carbons through fatty acid synthesis pathways and how this is regulated. Such an approach has been successfully applied to understand lipid metabolism in various organisms and will be vital for placing this compound within the broader context of cellular metabolism.

Development of Novel Analytical Tools for Trace Isomer Detection

A significant challenge in studying rare fatty acid isomers like this compound is their low abundance and the difficulty in separating them from other, more prevalent isomers. Current analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), can separate many fatty acid isomers, but resolving positional isomers with high confidence, especially at trace levels, remains a challenge.

Future advancements in analytical chemistry are needed to improve the detection and quantification of this compound. This includes the development of more selective chromatography columns and more sensitive mass spectrometry (MS) techniques. Innovations such as ion mobility-mass spectrometry, which separates ions based on their size and shape, could provide an additional dimension of separation to distinguish between closely related isomers. The synthesis of a pure this compound standard is also a critical prerequisite for accurate quantification and biological testing.

Exploration of Ecological Significance and Inter-species Interactions Mediated by Hexadecenoic Acids

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in ecological interactions. They can act as pheromones, defensive compounds, or cues in plant-insect and insect-insect communication. For example, some insects utilize fatty acid-derived compounds as sex pheromones to attract mates. Plants, in response to herbivory, can release volatile fatty acid derivatives that attract natural enemies of the herbivores.

The potential ecological role of this compound is an exciting and completely unexplored area of research. Future studies could investigate its presence in the chemical profiles of various organisms, such as insects, plants, and microorganisms, and explore its function in mediating interactions between them. This could involve behavioral assays to test its role as a pheromone or allomone, and molecular studies to identify the receptors that perceive it. Uncovering the ecological significance of this compound would not only expand our understanding of chemical communication in nature but could also open up new avenues for pest management and ecosystem conservation.

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting (4Z)-hexadecenoic acid from biological matrices, and how do solvent systems influence yield?

  • Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system, followed by phase separation with added chloroform and water . For this compound, polar solvent adjustments may be necessary to account for its double bond position, as isomer-specific solubility varies. Post-extraction, GC-MS is recommended for quantification due to its sensitivity in resolving positional isomers .

Q. How can researchers distinguish this compound from other hexadecenoic acid isomers (e.g., 9Z or 7Z) during structural characterization?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is critical. Retention indices and fragmentation patterns in MS can differentiate isomers. For example, this compound’s double bond position alters its fragmentation profile compared to 9Z or 7Z isomers . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, provides additional confirmation by identifying carbon environments near the double bond .

Q. What experimental controls are essential when studying this compound’s stability under varying storage conditions?

  • Methodological Answer : Include controls for oxidative degradation: (1) store samples under inert gas (e.g., nitrogen), (2) add antioxidants like BHT (butylated hydroxytoluene), and (3) monitor temperature (ideally −80°C for long-term storage). Regularly validate stability via thin-layer chromatography (TLC) or GC-MS to detect oxidation byproducts (e.g., hydroperoxides) .

Advanced Research Questions

Q. How does the double bond position (4Z) influence the biological activity of hexadecenoic acid compared to other isomers?

  • Methodological Answer : Use in vitro assays to compare isomers. For example:

  • Anti-inflammatory activity : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models.
  • Membrane fluidity : Employ fluorescence anisotropy with lipid bilayer models to assess how the 4Z configuration alters membrane dynamics.
    Studies suggest this compound may exhibit unique bioactivity due to its proximity to the carboxyl group, affecting enzyme binding (e.g., cyclooxygenase) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Standardize purity : Ensure ≥98% purity via HPLC and verify isomer identity with NMR .
  • Contextualize models : Bioactivity in cancer cell lines (e.g., HepG2) may vary due to differences in fatty acid uptake mechanisms. Include lipid-free media controls.
  • Meta-analysis : Cross-reference data with repositories like Reaxys or SciFinder to identify trends or confounding variables (e.g., solvent carriers) .

Q. How can researchers investigate the role of this compound in lipid signaling pathways using omics approaches?

  • Methodological Answer :

  • Lipidomics : Use LC-MS/MS to track incorporation into phospholipid species (e.g., phosphatidylinositol) in treated cells.
  • Transcriptomics : Pair with RNA-seq to identify downstream genes regulated by this compound, focusing on peroxisome proliferator-activated receptors (PPARs).
  • Data integration : Tools like MetaboAnalyst can correlate lipidomic and transcriptomic datasets to map signaling networks .

Methodological Considerations Table

TechniqueApplication to this compoundKey ConsiderationsReferences
GC-MS Quantification and isomer differentiationDerivatize to methyl esters; use polar capillary columns (e.g., DB-23)
NMR Structural confirmation of double bond position¹H-NMR for olefinic protons; ¹³C-NMR for carbonyl/carbon shifts
Bligh-Dyer Lipid extraction from tissuesAdjust solvent ratios for plant vs. animal matrices
Cell-based assays Bioactivity screeningUse lipid-free media; control for cytotoxicity via MTT assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-hexadecenoic acid
Reactant of Route 2
(4Z)-hexadecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.